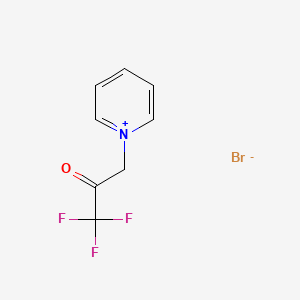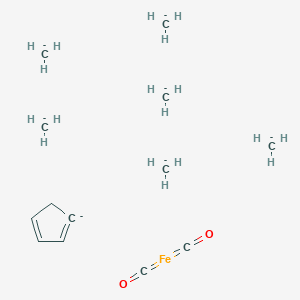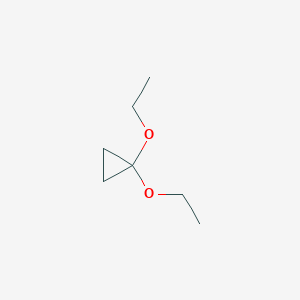![molecular formula C12H15NSSi B14655777 Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- CAS No. 51459-67-7](/img/structure/B14655777.png)
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is an organic compound that features a pyridine ring substituted with a 2-thienyl group, which in turn is substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl chloride and bases such as pyridine or triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound. The pyridine and thienyl rings contribute to the compound’s overall electronic properties, affecting its behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 2,4,6-Collidine
- Vinyltrimethoxysilane
- 4-Methylpyridine
- Trimethylsilylacetylene
- 2,6-Lutidine
- 2,3,5-Collidine
Uniqueness
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is unique due to the presence of both a pyridine ring and a thienyl ring, along with the trimethylsilyl group. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
51459-67-7 |
|---|---|
Formule moléculaire |
C12H15NSSi |
Poids moléculaire |
233.41 g/mol |
Nom IUPAC |
trimethyl-(5-pyridin-2-ylthiophen-2-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)12-8-7-11(14-12)10-6-4-5-9-13-10/h4-9H,1-3H3 |
Clé InChI |
ODBVOPDAZCWKJP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(S1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



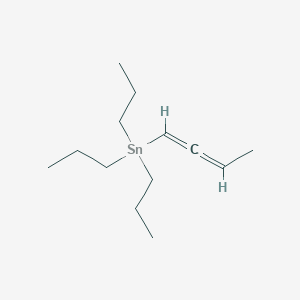

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)


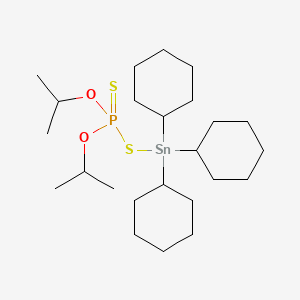
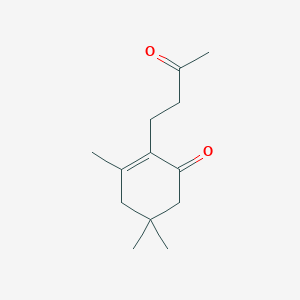
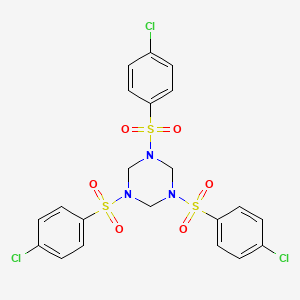
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

